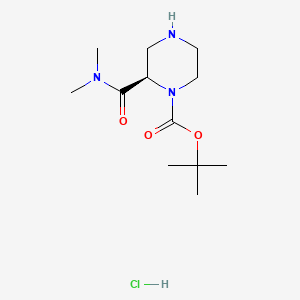

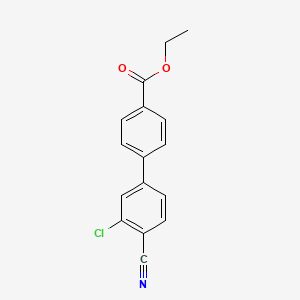

N-Hydroxy-2,3:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranosylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxy-2,3:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranosylamine (N-Hydroxy-2,3:5,6-bis-O-ME-alpha-D-glucofuranosylamine) is a novel compound and has recently been studied for its potential applications in the field of scientific research. This compound is a derivative of the sugar glucose and is produced through a synthetic process. It has been studied for its potential in medicinal chemistry, biochemistry, and physiological research.

Scientific Research Applications

Chiral Templates in Peptide Synthesis

- O-Alkyl-D-glucopyranosylamines, including compounds similar to N-Hydroxy-2,3:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranosylamine, are used as chiral templates, particularly in peptide syntheses by asymmetric four-component condensations (Goebel & Ugi, 1991).

Synthesis of Pyrimidine and Imidazole Nucleosides

- Glycofuranosylamines derived from D-xylose, D-glucose, D-mannose, and L-rhamnose, including 5,6-O-isopropylidene-D-glucofuranosylamine, are used in synthesizing pyrimidine and imidazole nucleosides (Cusack et al., 1974).

Barton-McCombie Deoxygenation in Organic Synthesis

- Derivatives like 3-Deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-ribo-hexofuranose have applications in organic synthesis, specifically in Barton-McCombie deoxygenation of alcohols (Tormo & Fu, 2003).

Polymer Synthesis

- These compounds are explored in polymer synthesis, such as in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of aziridines (Bakkali-Hassani et al., 2018).

Synthesis of Heterocyclic Compounds

- They are used in direct α-oxytosylation of carbonyl compounds, facilitating the one-pot synthesis of heterocycles (John et al., 2007).

Pharmaceutical and Organic Intermediates

- Derivatives like 3-O-methyl-4,6-O-benzylidene-N-(2-pyridyl)-α-D-glucopyranosylamine serve as important intermediates in synthesizing glycosyl derivatives, nucleosides, and heterocyclic compounds (Zhang Pengfei, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3aR,4R,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-11(2)15-5-6(17-11)7-8-9(10(13-14)16-7)19-12(3,4)18-8/h6-10,13-14H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWZKKRGBHCGBS-JDDHQFAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(O2)NO)OC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]2[C@@H]3[C@H]([C@@H](O2)NO)OC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)

![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)

![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)